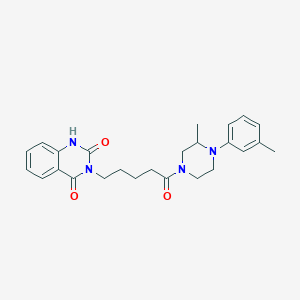![molecular formula C24H29N3O5S B11226983 N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226983.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the nucleophilic ring opening of aziridines, which are three-membered nitrogen-containing rings. The aziridine ring can be activated with electron-withdrawing substituents such as N-sulfonyl or N-carbonyl groups, leading to ring opening products after treatment with nucleophiles . Another approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system under photochemical conditions .
Industrial Production Methods
Industrial production methods for azepane derivatives often rely on one-pot synthesis procedures, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Lewis acids, and various nucleophiles such as amines and thiols . Reaction conditions often involve mild temperatures and solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions include highly functionalized azepanes, which can be further derivatized for various applications .
科学的研究の応用
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a novel inhibitor and DNA binding reagent.
Industry: The compound is used in the development of high-value materials and pharmaceuticals
作用機序
The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cancer cell proliferation or the modulation of glucose metabolism in diabetic patients .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other azepane derivatives such as:
Proheptazine: An opioid analgesic with similar structural features.
N-aryl azepanes: These compounds share the azepane ring structure and have diverse applications in synthetic chemistry and biology.
Uniqueness
What sets N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl and benzoxazepine moieties enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications .
特性
分子式 |
C24H29N3O5S |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
N-[2-(azepane-1-carbonyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-33(30,31)27-17-14-22(32-21-13-7-6-12-20(21)27)23(28)25-19-11-5-4-10-18(19)24(29)26-15-8-2-3-9-16-26/h4-7,10-13,22H,2-3,8-9,14-17H2,1H3,(H,25,28) |
InChIキー |
JINSULMMZMRXBU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)N4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11226903.png)
![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11226923.png)
![1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide](/img/structure/B11226925.png)

![7-methyl-5-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226929.png)
![N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11226937.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11226951.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11226956.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226958.png)

![N-(4-bromonaphthalen-1-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226969.png)
![N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B11226976.png)
![4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine](/img/structure/B11226977.png)
![N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11226981.png)
